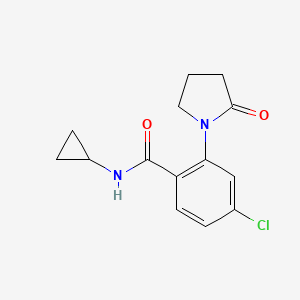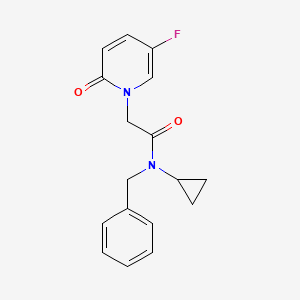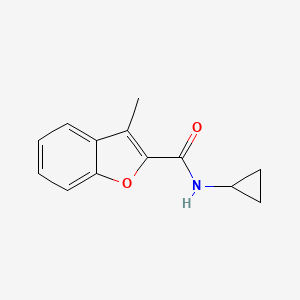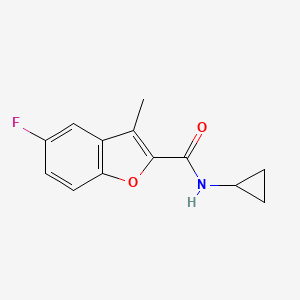
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group and a cyclopropyl group, along with a pyrrolidinone moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with cyclopropylamine under appropriate conditions to form 4-chloro-N-cyclopropylbenzamide.
Introduction of the Pyrrolidinone Moiety: The next step involves the introduction of the pyrrolidinone moiety. This can be achieved by reacting the benzamide intermediate with 2-pyrrolidinone in the presence of a suitable catalyst and under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinone moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce 4-chlorobenzoic acid and cyclopropylamine.
Scientific Research Applications
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be employed in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclopropylbenzamide: Lacks the pyrrolidinone moiety, making it less versatile in certain applications.
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its chemical and biological properties.
Uniqueness
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is unique due to the presence of both the chloro and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-3-6-11(14(19)16-10-4-5-10)12(8-9)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHSZHYYNQXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,4,5-trimethyl-N-[4-(methylamino)-4-oxobutyl]-2-phenylfuran-3-carboxamide](/img/structure/B7672450.png)
![5-bromo-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672457.png)
![1-[[4-(Difluoromethylsulfonyl)phenyl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672462.png)



![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)
![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![6-chloro-N-[(6-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7672498.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7672504.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7672525.png)
![4-[(5-fluoro-2-oxopyridin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7672533.png)
![5-chloro-2-(ethylamino)-N-[2-[ethyl(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7672541.png)
![5-Fluoro-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B7672547.png)
